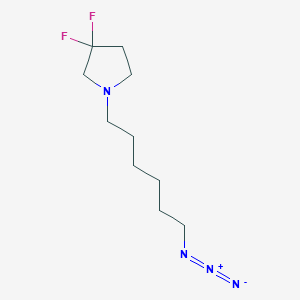
1-(6-Azidohexyl)-3,3-difluoropyrrolidine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(6-Azidohexyl)-3,3-difluoropyrrolidine is a compound that has garnered interest in various fields of scientific research due to its unique chemical structure and reactivity. This compound features an azido group attached to a hexyl chain, which is further connected to a difluoropyrrolidine ring. The presence of the azido group makes it a versatile intermediate in organic synthesis, particularly in click chemistry reactions.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-(6-Azidohexyl)-3,3-difluoropyrrolidine typically involves the nucleophilic substitution of a halogenated precursor with sodium azide. The reaction is carried out under mild conditions, often in the presence of a polar aprotic solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO). The reaction temperature is usually maintained between 50-70°C to ensure complete conversion of the halogenated precursor to the azido compound .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to ensure efficient mixing and heat transfer. The reaction conditions are optimized to maximize yield and minimize by-products. The final product is purified using techniques such as distillation or recrystallization to achieve the desired purity.
化学反应分析
Types of Reactions
1-(6-Azidohexyl)-3,3-difluoropyrrolidine undergoes various types of chemical reactions, including:
Substitution Reactions: The azido group can be substituted with other nucleophiles, such as amines or thiols, to form corresponding amines or thioethers.
Cycloaddition Reactions: The azido group participates in Huisgen 1,3-dipolar cycloaddition reactions with alkynes to form 1,2,3-triazoles.
Reduction Reactions: The azido group can be reduced to an amine using reducing agents such as lithium aluminum hydride (LiAlH4) or catalytic hydrogenation.
Common Reagents and Conditions
Copper(I) Catalysts: Used in azide-alkyne cycloaddition reactions.
Reducing Agents: Such as LiAlH4 for the reduction of the azido group.
Solvents: Polar aprotic solvents like DMF and DMSO are commonly used.
Major Products Formed
1,2,3-Triazoles: Formed from cycloaddition reactions.
Amines: Formed from reduction reactions.
科学研究应用
1-(6-Azidohexyl)-3,3-difluoropyrrolidine has a wide range of applications in scientific research:
作用机制
The mechanism of action of 1-(6-Azidohexyl)-3,3-difluoropyrrolidine is primarily based on the reactivity of the azido group. The azido group can undergo cycloaddition reactions with alkynes to form stable triazole rings, which are useful in various applications. Additionally, the azido group can be reduced to an amine, which can further participate in various biochemical pathways .
相似化合物的比较
Similar Compounds
Uniqueness
1-(6-Azidohexyl)-3,3-difluoropyrrolidine is unique due to the presence of both the azido group and the difluoropyrrolidine ring. This combination imparts distinct reactivity and stability, making it a valuable compound in various synthetic and research applications.
属性
分子式 |
C10H18F2N4 |
|---|---|
分子量 |
232.27 g/mol |
IUPAC 名称 |
1-(6-azidohexyl)-3,3-difluoropyrrolidine |
InChI |
InChI=1S/C10H18F2N4/c11-10(12)5-8-16(9-10)7-4-2-1-3-6-14-15-13/h1-9H2 |
InChI 键 |
AMUNVXDRCUDXRX-UHFFFAOYSA-N |
规范 SMILES |
C1CN(CC1(F)F)CCCCCCN=[N+]=[N-] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
















